molecular formula C12H15NO B1280155 5-(tert-Butyl)-2-methylbenzoxazole CAS No. 40874-54-2

5-(tert-Butyl)-2-methylbenzoxazole

Cat. No. B1280155
CAS RN: 40874-54-2
M. Wt: 189.25 g/mol
InChI Key: MMUQIBNMAXABSM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methylbenzoxazole (5-t-BMB) is an organic compound belonging to the class of benzoxazoles. It is a colorless solid that is soluble in polar organic solvents. 5-t-BMB is used in the synthesis of various compounds, including drugs, and has a wide range of applications in scientific research.

Scientific Research Applications

Optical Brightener

“5-(tert-Butyl)-2-methylbenzoxazole” is used as an optical brightener, which converts UV light into visible light . This property makes it useful in various applications where enhancing the appearance of color or brightness is desired.

Fluorescent Brightener

In addition to being an optical brightener, “5-(tert-Butyl)-2-methylbenzoxazole” is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink . This means it can emit light in the visible spectrum when exposed to ultraviolet radiation.

Energy Storage Compound

Catechols and their derivatives, such as “5-(tert-Butyl)-2-methylbenzoxazole”, attract great scientific interest due to the broad spectrum of their functional properties, including complexation, redox behavior, association ability, and antioxidant activity . Because of the low molecular mass and two-electron redox process, they are considered to be a promising energy storage compound in different types of electrochemical power sources, such as metal-ion batteries or redox flow batteries .

properties

IUPAC Name

5-tert-butyl-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUQIBNMAXABSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503795
Record name 5-tert-Butyl-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-2-methylbenzoxazole

CAS RN

40874-54-2
Record name 5-tert-Butyl-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask was placed 7.25 g (0.044 mol) of 2-Amino-4-tert-butylphenol, (Aldrich Cat #193282) with 6.0 g (0.055 mol) of Methyl acetimidate hydrochloride (Aldrich Cat #254940) with 50 ml of MeOH. This was refluxed for 4 hours. Then the MeOH was removed under vacuum. This was separated between 50 ml of ether and 50 ml of water. The ether was separated, dried, and removed under vacuum. Then 50 ml of hexanes was added to the resulting solid. Remaining 2-Amino-4-tert-butylphenol was insoluble in hexanes and was removed by filtration. The remaining oil was chromatographed using 2% MeOH/CH2Cl2 to provide 5-tert-butyl-2-methylbenzoxazole (Yield=2 g, 24%).
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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